molecular formula C19H14Cl2FN3O B1450954 NITD-609 Enantiomer CAS No. 1193314-24-7

NITD-609 Enantiomer

货号: B1450954
CAS 编号: 1193314-24-7
分子量: 390.2 g/mol
InChI 键: CKLPLPZSUQEDRT-YLVJLNSGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NITD-609 Enantiomer is an enantiomer of NITD-609, a spironone drug with potent antimalarial activity. This compound has garnered significant attention due to its efficacy against malaria, particularly in strains resistant to traditional treatments .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of NITD-609 Enantiomer involves multiple steps, starting with the preparation of the core spironone structure. The process typically includes:

    Formation of the Indoline Core: This step involves the cyclization of an appropriate precursor to form the indoline core.

    Spirocyclization: The indoline core undergoes spirocyclization to form the spiroindolone structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

化学反应分析

Types of Reactions

NITD-609 Enantiomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

科学研究应用

NITD609, also known as cipargamin or KAE609, is a spiroindolone antimalarial compound . It has demonstrated promising activity against malaria parasites and is currently under clinical investigation .

Scientific Research Applications
NITD609 has several applications in scientific research, primarily related to its antimalarial properties and mechanism of action:

  • Antimalarial Drug Development: NITD609 is being developed as a novel antimalarial drug with the potential for single-dose treatment due to its rapid action and favorable pharmacokinetics . It has shown to work twice as fast as artemisinin in clearing parasites from adults with uncomplicated malaria .
  • Inhibition of Gametocytogenesis: NITD609 can block the transmission of Plasmodium falciparum to mosquitoes by potently inhibiting gametocytogenesis . Studies have confirmed its effect on gametocytes and revealed its stiffening activity on mature gametocytes, which is expected to induce rapid clearance of transmittable forms .
  • Target Identification and Mechanism of Action: Research indicates that NITD609 disrupts sodium ion (Na+) homeostasis in the parasite by targeting PfATP4, a parasite plasma membrane protein responsible for Na+ regulation . It has been demonstrated that NITD609 directly inhibits ScPma1p ATPase activity, leading to increased cytoplasmic hydrogen ion concentrations in yeast cells .
  • Combination Therapies: NITD609 has been investigated in combination with other compounds like TD-6450 to enhance gametocyte stiffening, which leads to faster clearance of transmittable forms .
  • Phenotypic Screening: NITD609 was discovered through phenotypic screening, which involves screening compounds for their effect on the whole organism .

Activity
NITD-609 has excellent potency, with an EC50 = 0.7 nM (3D7), and is 100% orally bioavailable in both mice and rats . In mice, NITD-609 has an ED50 = 1.2 mg/kg, making it more potent than artesunate (ED50 = 6.2 mg/kg) or chloroquine (ED50 = 1.9 mg/kg) .

Data Table

FeatureDescription
Alternative NamesCipargamin, KAE609
TargetPfATP4 ( Plasmodium falciparum ATPase 4)
ActivityExhibits strong killing effect at nanomolar concentrations on both asexual and sexual parasite stages
Blocking of TransmissionBlocks transmission to mosquitoes
PotencyAverage IC50 of 550 pM against asexual blood-stage P. falciparum
PharmacokineticsElimination half-life of ~24 hours in humans
Oral Bioavailability (mouse)100%

Case Studies

  • Phase II Clinical Trials: NITD609 has undergone Phase II clinical trials, demonstrating its ability to rapidly clear parasites from adults with uncomplicated P. vivax and P. falciparum malaria .
  • Animal Studies: Studies in mice have shown that a single dose of 100 mg/kg of NITD609 can result in a complete cure .

作用机制

NITD-609 Enantiomer exerts its antimalarial effects by inhibiting a non-SERCA P-type ATPase, specifically PfATP4, which is localized to the plasma membrane of the malaria parasite. This inhibition disrupts sodium and pH homeostasis within the parasite, leading to its death .

相似化合物的比较

Similar Compounds

Uniqueness

This compound is unique due to its specific mechanism of action targeting PfATP4, which is distinct from other antimalarial drugs that typically target different pathways. This makes it a valuable candidate in the fight against malaria, especially in cases where resistance to other drugs has developed .

生物活性

NITD-609, also known as KAE609 or cipargamin, is a novel spiroindolone compound that has garnered significant attention for its potent antimalarial activity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against malaria parasites, and safety profiles based on various studies.

NITD-609 operates primarily through the inhibition of the P-type cation-transporter ATPase4 (PfATP4) in Plasmodium species, which disrupts sodium and osmotic homeostasis within the parasite. This mechanism leads to a rapid decrease in parasite viability. Unlike traditional antimalarials such as artemisinin, which primarily target the parasite's hemoglobin digestion pathway, NITD-609's unique action on ion transport makes it a promising candidate for overcoming drug resistance observed with other treatments .

Key Findings on Mechanism:

  • Rapid Inhibition : NITD-609 effectively blocks protein synthesis in P. falciparum within one hour, demonstrating a quicker onset of action compared to other antimalarials .
  • Selectivity : The compound exhibits a high selectivity index (CC50/IC50 > 10,000), indicating minimal cytotoxicity to mammalian cells while maintaining potent activity against malaria parasites .

Efficacy Against Malaria

NITD-609 has shown exceptional efficacy in both in vitro and in vivo studies. It has been tested against various strains of Plasmodium falciparum and Plasmodium vivax, demonstrating low nanomolar IC50 values.

In Vitro Activity:

  • IC50 Values : The compound exhibited IC50 values ranging from 0.5 to 1.4 nM against culture-adapted P. falciparum strains .
  • Resistance : Importantly, NITD-609 maintained potency against drug-resistant strains, a critical factor given the rising incidence of resistance to current treatments .

In Vivo Activity:

  • Animal Models : In rodent models infected with P. berghei, NITD-609 showed significant reductions in parasitemia and was well-tolerated at doses yielding effective plasma concentrations .
  • Pharmacokinetics : The compound demonstrated excellent oral bioavailability and a long half-life (T1/2 = 10–27.7 hours), supporting its potential for once-daily dosing regimens .

Safety Profile

The safety profile of NITD-609 is promising:

  • Cytotoxicity : No significant cytotoxic effects were observed in human cell lines at concentrations exceeding 10 μM .
  • Cardiotoxicity : Binding assays indicated low risk for cardiotoxicity, with IC50 values >30 μM for hERG channel inhibition .
  • Mutagenicity : NITD-609 was found to lack intrinsic mutagenic activity based on Ames assay results .

Comparative Efficacy Table

CompoundIC50 (nM)Cytotoxicity (CC50)Selectivity Index (CC50/IC50)Mechanism of Action
NITD-6090.5 - 1.4>10 μM>10,000Inhibition of PfATP4
Artemisinin~2VariableVariableHemoglobin digestion pathway
Mefloquine~15High (cardiotoxic)LowHemoglobin digestion pathway

属性

IUPAC Name

(3S,3'R)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLPLPZSUQEDRT-YLVJLNSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C([C@@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NITD-609 Enantiomer
Reactant of Route 2
NITD-609 Enantiomer
Reactant of Route 3
NITD-609 Enantiomer
Reactant of Route 4
NITD-609 Enantiomer
Reactant of Route 5
Reactant of Route 5
NITD-609 Enantiomer
Reactant of Route 6
NITD-609 Enantiomer

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。